

# Comprehensive Spectroscopic Profiling: 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4-(3-methoxyphenyl)-1H-pyrazol-5-amine
CAS No.:	93690-16-5
Cat. No.:	B2389576

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## Executive Technical Summary

- Compound Name: **4-(3-methoxyphenyl)-1H-pyrazol-5-amine**
- Systematic Name: **4-(3-methoxyphenyl)-1H-pyrazol-5-amine** (Tautomeric with 4-(3-methoxyphenyl)-1H-pyrazol-3-amine)
- Molecular Formula: C<sub>10</sub>H<sub>11</sub>N<sub>3</sub>O
- Molecular Weight: 189.22 g/mol
- Core Application: Fragment-based drug discovery (FBDD), specifically as a hinge-binding scaffold in kinase inhibitors (e.g., substituted pyrazoles targeting CDK or GSK3β).

## Structural Context & Tautomerism

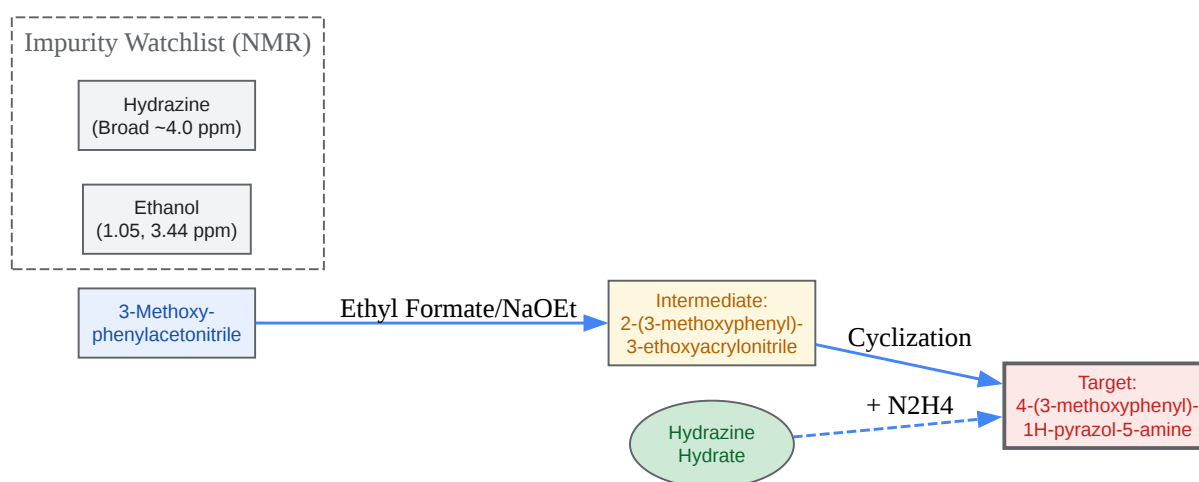
The analysis of this compound is complicated by annular tautomerism. In solution (DMSO-d<sub>6</sub>), the compound exists in a dynamic equilibrium between the 5-amino-1H-pyrazole (A) and 3-

amino-1H-pyrazole (B) forms. While often drawn as form (A), the specific NMR signals observed are a population-weighted average, often leading to broadened exchangeable proton signals.

## Synthesis & Origin Validation (Context for Impurities)

To accurately interpret the spectra, one must understand the synthesis origin, as specific solvent peaks (Ethanol, DMF) or precursors (Hydrazine) often appear as artifacts.

Standard Synthetic Route: Condensation of 2-(3-methoxyphenyl)-3-ethoxyacrylonitrile (or the corresponding malononitrile derivative) with hydrazine hydrate.



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Figure 1: Synthetic pathway highlighting potential spectroscopic impurities.

## Nuclear Magnetic Resonance (NMR) Data

Solvent Standard: DMSO-d<sub>6</sub> (2.50 ppm for <sup>1</sup>H, 39.5 ppm for <sup>13</sup>C).

## **$^1\text{H}$ NMR Spectroscopy (400 MHz, DMSO- $d_6$ )**

The proton spectrum is characterized by a distinct AMX pattern on the phenyl ring due to the meta-substitution, and broad exchangeable protons for the amine/pyrazole NH.

Proton Assignment	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling (J Hz)	Structural Insight
NH (Ring)	12.00 – 12.50	br s	1H	-	Highly solvent/concentration dependent; disappears with D <sub>2</sub> O shake.[1]
H-3 (Pyrazole)	7.60 – 7.75	s	1H	-	Diagnostic singlet. Deshielded by C=N and adjacent aryl group.
Ar-H (H-5')	7.25 – 7.30	t (pseudo)	1H	7.8	Meta-coupling dominates; appears as a triplet.
Ar-H (H-2')	7.05 – 7.10	m (s-like)	1H	-	Isolated between OMe and C-Pyrazole; often appears as a narrow multiplet/singlet.
Ar-H (H-6')	7.00 – 7.05	d	1H	7.8	Ortho to pyrazole, para to OMe.
Ar-H (H-4')	6.75 – 6.85	dd	1H	8.0, 2.0	Ortho to OMe;

					shielded by resonance donation of Oxygen.
NH <sub>2</sub> (Amine)	4.50 – 5.50	br s	2H	-	Broadened by quadrupole relaxation of N and exchange.
OCH <sub>3</sub>	3.73 – 3.78	s	3H	-	Sharp singlet; diagnostic for methoxy group.

“

*Expert Note: The chemical shift of the pyrazole C3-H (7.60-7.75 ppm) is a critical purity marker. If this peak splits or shifts significantly (< 7.4 ppm), it may indicate the presence of the regioisomer (3-amino-4-aryl) or incomplete cyclization.*

## <sup>13</sup>C NMR Spectroscopy (100 MHz, DMSO-d<sub>6</sub>)

The carbon spectrum confirms the 4-substituted scaffold.

Carbon Type	Chemical Shift ( $\delta$ ppm)	Assignment
C-O (Aryl)	159.4	C-3' (Ipsso to OMe)
C-NH <sub>2</sub> (Pz)	152.0 – 154.0	C-5 (Pyrazole)
C=N (Pz)	138.0 – 140.0	C-3 (Pyrazole)
C-Ipsso (Aryl)	134.5	C-1' (Attached to Pyrazole)
C-Ar (Meta)	129.6	C-5'
C-Ar (Ortho)	119.0	C-6'
C-Ar (Ortho)	112.5	C-2'
C-Ar (Para)	111.8	C-4'
C-4 (Pz)	106.0 – 108.0	C-4 (Quaternary, attached to Aryl)
OCH <sub>3</sub>	55.1	Methoxy Carbon

## Mass Spectrometry (MS) Profile

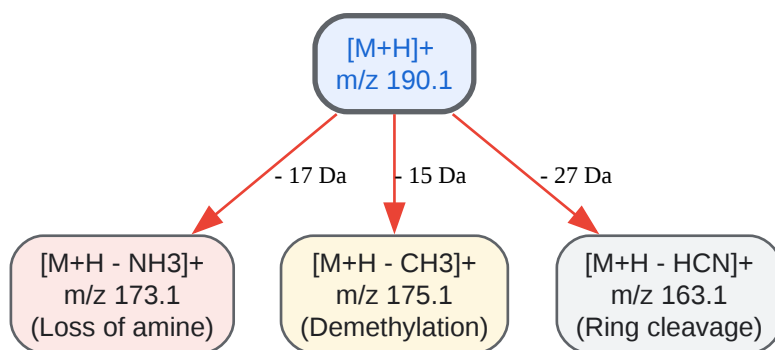
Ionization Mode: Electrospray Ionization (ESI) or APCI. Positive Mode (+).<sup>[2]</sup>

### Primary Ionization

- Exact Mass: 189.09
- Observed [M+H]<sup>+</sup>: 190.1 (Base Peak)
- Observed [M+Na]<sup>+</sup>: 212.1 (Common adduct in glass/sodium-rich solvents)

### Fragmentation Logic (MS/MS)

Fragmentation typically occurs via loss of small neutrals (NH<sub>3</sub>, HCN) or cleavage of the methoxy group.



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Figure 2: Predicted MS/MS fragmentation pathways for structural confirmation.

## Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state).

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group Assignment
3400 – 3100	$\nu(\text{N-H})$	Primary amine (NH <sub>2</sub> ) doublet & Pyrazole NH stretch. Broad band indicates H-bonding.
2960 – 2830	$\nu(\text{C-H})$	Methyl C-H stretch (OCH <sub>3</sub> ) and Aromatic C-H.
1610 – 1580	$\nu(\text{C=N}) / \delta(\text{NH})$	Pyrazole ring breathing and N-H bending (Scissoring).
1500 – 1450	$\nu(\text{C=C})$	Aromatic ring skeletal vibrations.
1250 – 1230	$\nu(\text{C-O})$	Aryl-Alkyl Ether stretch (Ar-O-CH <sub>3</sub> ). Strong/Diagnostic.
850 – 750	$\gamma(\text{C-H})$	Out-of-plane bending (Meta-substituted benzene).

## Quality Control & Stability Protocol

To ensure the integrity of this compound for biological assays, the following QC protocol is recommended:

- **Tautomer Check:** Run  $^1\text{H}$  NMR in DMSO- $d_6$ . If the  $\text{NH}_2$  peak is split or exceptionally broad ( $>1$  ppm width), it suggests rapid tautomeric exchange or protonation. Add 1 drop of  $\text{D}_2\text{O}$ ; the  $\text{NH}/\text{NH}_2$  signals should vanish, leaving the aromatic signals and OMe singlet sharp.
- **Oxidation Check:** 5-aminopyrazoles are electron-rich and prone to oxidation. Watch for the darkening of the solid (white to brown). In MS, the appearance of  $[\text{M}+16]$  or  $[\text{M}+14]$  peaks indicates oxidation (N-oxide formation) or azo-coupling impurities.
- **Solubility:** Dissolve in DMSO or Methanol for stock solutions. Avoid non-polar solvents (Hexane/DCM) as solubility is poor due to the polar pyrazole core.

## References

- PubChem Compound Summary. "4-Phenyl-1H-pyrazol-5-amine (CID 79703)."<sup>[3]</sup> National Center for Biotechnology Information. Accessed Feb 2026.
  - Source:[\[Link\]](#)
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- Sigma-Aldrich Product Sheet. "1-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine." (Structural analog comparison).
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